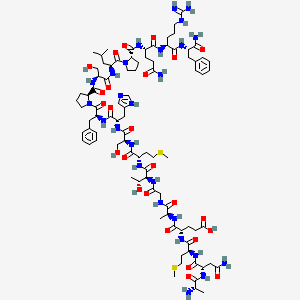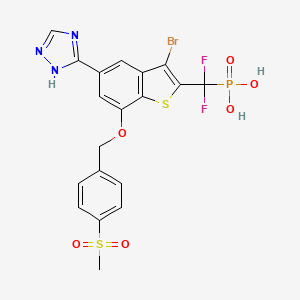
Anticancer agent 144
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 144 is a potent dual inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2) and protein tyrosine phosphatase 1B (PTP1B). It exhibits significant anticancer activity with an inhibitory concentration (IC50) value of less than 2.5 nanomolar for both targets . This compound is primarily used in cancer research due to its ability to inhibit key enzymes involved in cancer cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 144 involves multiple steps, starting with the preparation of substituted benzothiophene derivatives. The key steps include:
Formation of Benzothiophene Core: The benzothiophene core is synthesized through a cyclization reaction involving a substituted phenylacetylene and sulfur.
Functionalization: The benzothiophene core is then functionalized with various substituents to enhance its biological activity. This involves reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: The functionalized benzothiophene is coupled with other aromatic compounds through palladium-catalyzed cross-coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing the temperature and reaction time to maximize yield.
Catalyst Loading: Using an appropriate amount of catalyst to ensure efficient coupling reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
Anticancer agent 144 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Halogenation is typically carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
Anticancer agent 144 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: Investigated for its effects on cellular signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
作用机制
Anticancer agent 144 exerts its effects by inhibiting the activity of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase 1B. These enzymes are involved in the regulation of cellular signaling pathways that control cell growth and survival. By inhibiting these enzymes, this compound disrupts these pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis (programmed cell death) .
相似化合物的比较
Similar Compounds
SC144: Another potent inhibitor of protein tyrosine phosphatases with similar anticancer activity.
Pyrimidine Derivatives: These compounds also inhibit protein tyrosine phosphatases and have been explored for their anticancer potential.
Copper(II) Complexes: These metal complexes exhibit anticancer activity through the generation of reactive oxygen species and inhibition of protein tyrosine phosphatases.
Uniqueness
Anticancer agent 144 is unique due to its dual inhibition of both protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase 1B, which enhances its anticancer efficacy. Additionally, its low inhibitory concentration (IC50) value makes it a highly potent compound for cancer research .
属性
分子式 |
C19H15BrF2N3O6PS2 |
|---|---|
分子量 |
594.3 g/mol |
IUPAC 名称 |
[[3-bromo-7-[(4-methylsulfonylphenyl)methoxy]-5-(1H-1,2,4-triazol-5-yl)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C19H15BrF2N3O6PS2/c1-34(29,30)12-4-2-10(3-5-12)8-31-14-7-11(18-23-9-24-25-18)6-13-15(20)17(33-16(13)14)19(21,22)32(26,27)28/h2-7,9H,8H2,1H3,(H,23,24,25)(H2,26,27,28) |
InChI 键 |
AMONNCQJDCJXMV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)COC2=CC(=CC3=C2SC(=C3Br)C(F)(F)P(=O)(O)O)C4=NC=NN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


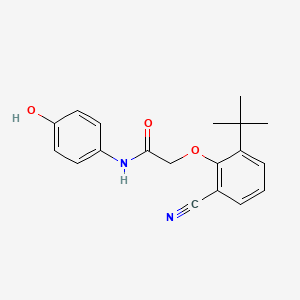


![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
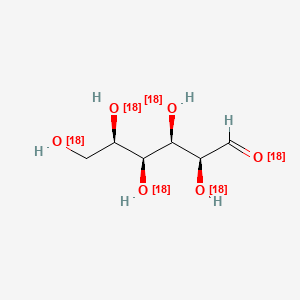
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
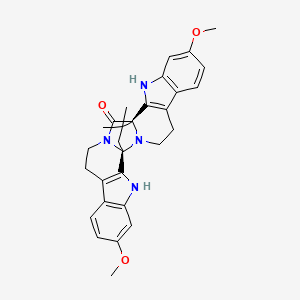
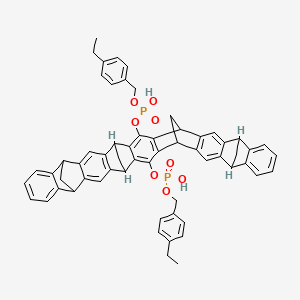
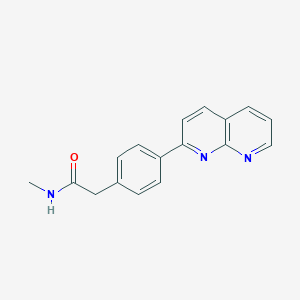

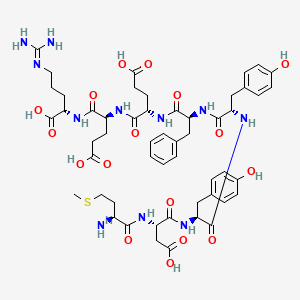
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)
